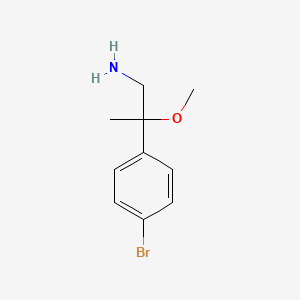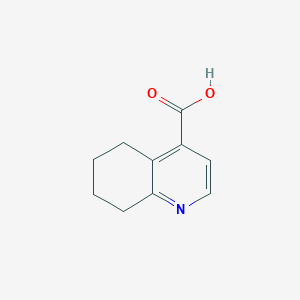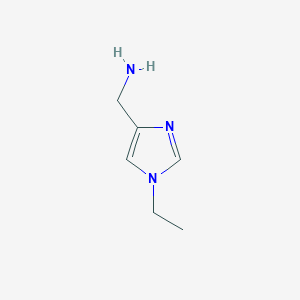
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (MPCA) is a heterocyclic compound that is found in nature and has been the subject of numerous scientific studies. It is an important building block for many organic compounds, and is used in the synthesis of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research. It is used as a building block for the synthesis of drugs and other compounds, as a reagent in organic synthesis, and as a starting material for the synthesis of other heterocyclic compounds. 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has also been used to study the structure and reactivity of organic molecules, and to study the effects of various catalysts on organic reactions. Furthermore, 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been used to study the effects of various drugs on the human body, and to study the effects of various environmental pollutants on the human body.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is not yet fully understood. It is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to certain proteins in the body and affects their activity. In particular, it is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Furthermore, it is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased metabolism of drugs and other compounds. It has also been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. Furthermore, 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, and to increase the production of nitric oxide, which can lead to increased blood flow and improved cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Furthermore, it can be used as a reagent in organic synthesis, and can be used to study the structure and reactivity of organic molecules. However, it is important to note that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a toxic compound, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid. One potential direction is to further study its mechanism of action, in order to better understand how it affects the body and how it can be used to treat various diseases. Another potential direction is to further study its biochemical and physiological effects, in order to better understand how it can be used to improve human health. Additionally, further research could be conducted into potential new uses for 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, such as its use in drug development or as a reagent in organic synthesis. Finally, further research could be conducted into potential ways to reduce the toxicity of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, in order to make it safer for use in laboratory experiments.
Synthesemethoden
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid can be synthesized using several methods. The most common method is the reaction of pyridine with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid and its isomer, 1-methyl-5-(pyridin-3-yl)-2H-pyrrole-2-carboxylic acid. Other methods for synthesizing 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid include the reaction of pyridine with methyl acrylate, the reaction of pyridine with ethyl acetoacetate, and the reaction of pyridine with ethyl cyanoacetate.
Eigenschaften
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(4-5-10(13)11(14)15)8-3-2-6-12-7-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCNSSMSMUJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)


![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)



![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)



![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)